molecular formula C15H11ClN4OS B6154354 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea CAS No. 56601-39-9

1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea

Cat. No. B6154354
CAS RN: 56601-39-9
M. Wt: 330.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea (CPTU) is a novel thiazole-containing urea derivative that has recently been studied for its potential applications in scientific research. CPTU is a small molecule that can be used for various biochemical and physiological studies, including those related to drug discovery, drug delivery, and drug metabolism. The unique chemical structure of CPTU makes it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which in turn leads to changes in the biochemical and physiological pathways of the cell. It is also thought that this compound may act as a modulator of certain cellular processes, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biochemical and physiological processes. It has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation and oxidative stress. In addition, this compound has been shown to modulate the activity of certain enzymes and proteins, which in turn can lead to changes in the cellular pathways involved in drug metabolism and drug delivery.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea has several advantages for laboratory experiments. It is an easily synthesized molecule that can be used in a wide range of experiments. In addition, this compound has a relatively low toxicity and is not known to cause any adverse side effects. However, this compound has some limitations for laboratory experiments. The mechanism of action of this compound is still not fully understood, and further research is needed to better understand its effects. In addition, this compound is not yet widely used in laboratory experiments, so there is limited data available on its effects.

Future Directions

Future research on 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea should focus on understanding its mechanism of action and potential applications. For example, further studies should be conducted to determine the effects of this compound on various biochemical and physiological processes, such as drug metabolism and drug delivery. In addition, further research should be conducted to determine the effects of this compound on various diseases and disorders, such as cancer and inflammation. Finally, further research should be conducted to determine the potential therapeutic applications of this compound.

Synthesis Methods

1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea can be synthesized via a five-step reaction sequence starting from 4-chlorophenylhydrazine hydrochloride, which is followed by the reaction with 3-methyl-2-nitrobenzaldehyde. The resulting intermediate is then reacted with pyridine-3-carboxaldehyde to yield the desired product. The synthesis procedure is relatively straightforward and can be completed in a relatively short period of time.

Scientific Research Applications

1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea has been studied for its potential applications in various scientific research fields. It has been used as a scaffold for drug discovery and drug delivery, as well as for studying protein-protein interactions and metabolic pathways. In addition, this compound has been used to study the biochemical and physiological effects of various compounds and drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea involves the reaction of 4-chloroaniline with 2-bromo-4-(pyridin-3-yl)thiazole to form 1-(4-chlorophenyl)-3-(4-pyridin-3-ylthiazol-2-yl)urea, which is then treated with potassium carbonate and methyl iodide to yield the final product.", "Starting Materials": [ "4-chloroaniline", "2-bromo-4-(pyridin-3-yl)thiazole", "potassium carbonate", "methyl iodide" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 2-bromo-4-(pyridin-3-yl)thiazole in the presence of a suitable solvent and a base to form 1-(4-chlorophenyl)-3-(4-pyridin-3-ylthiazol-2-yl)urea.", "Step 2: The resulting intermediate is then treated with potassium carbonate and methyl iodide in a suitable solvent to yield the final product, 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea." ] }

CAS RN

56601-39-9

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.